molecular formula C12H15F3N2O3S B5433353 N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide

N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B5433353
M. Wt: 324.32 g/mol
InChI Key: KFTXHPNPTYORCF-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. One of these groups is typically an amine, which in this case is a cyclopentylamine. The other group is a trifluoromethoxy substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclopentylamine group attached to a sulfonyl group, which is in turn attached to a benzene ring substituted with a trifluoromethoxy group .


Chemical Reactions Analysis

Sulfonamides, including this compound, are generally stable under normal conditions. They can participate in a variety of chemical reactions, particularly those involving the sulfonyl and amine groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present. For example, the presence of the trifluoromethoxy group could make the compound more lipophilic, which could affect its solubility and reactivity .

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides are used as antibiotics. They work by inhibiting the synthesis of folic acid in bacteria, which is necessary for the bacteria to survive and reproduce .

Safety and Hazards

As with any chemical compound, handling “N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and handling information .

Future Directions

The study of sulfonamides and their derivatives is an active area of research, particularly in the development of new antibiotics and other pharmaceuticals . This compound, with its unique combination of functional groups, could potentially be of interest in this field.

Properties

IUPAC Name

N-[(1R,3R)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O3S/c13-12(14,15)20-10-3-1-2-4-11(10)21(18,19)17-9-6-5-8(16)7-9/h1-4,8-9,17H,5-7,16H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTXHPNPTYORCF-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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